3-tert-Butyl-6-methylpyrocatechol
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Overview
Description
3-tert-Butyl-6-methylpyrocatechol, also known as 3-tert-Butyl-6-methylcatechol, is a chemical compound with the molecular formula C11H16O2 and a molecular weight of 180.24354 g/mol It is a derivative of pyrocatechol, featuring tert-butyl and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyl-6-methylpyrocatechol typically involves the alkylation of pyrocatechol with tert-butyl and methyl groups. One common method includes the use of tert-butyl alcohol and methyl iodide in the presence of a strong base such as potassium tert-butoxide . The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification steps such as distillation and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-tert-Butyl-6-methylpyrocatechol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-tert-Butyl-6-methylpyrocatechol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Research explores its potential as a therapeutic agent due to its antioxidant activity.
Industry: It is used as an additive in lubricants and as a stabilizer in various industrial formulations
Mechanism of Action
The mechanism of action of 3-tert-Butyl-6-methylpyrocatechol primarily involves its antioxidant properties. The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This antioxidant activity is attributed to the presence of hydroxyl groups on the benzene ring, which can undergo redox reactions to scavenge reactive oxygen species .
Comparison with Similar Compounds
3-tert-Butylcatechol: Similar structure but lacks the methyl group.
6-Methylcatechol: Similar structure but lacks the tert-butyl group.
Uniqueness: 3-tert-Butyl-6-methylpyrocatechol is unique due to the combined presence of both tert-butyl and methyl groups, which enhance its stability and reactivity compared to its analogs. This combination of substituents also imparts distinct physical and chemical properties, making it valuable in specific applications where enhanced antioxidant activity and stability are required .
Properties
CAS No. |
2213-67-4 |
---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
3-tert-butyl-6-methylbenzene-1,2-diol |
InChI |
InChI=1S/C11H16O2/c1-7-5-6-8(11(2,3)4)10(13)9(7)12/h5-6,12-13H,1-4H3 |
InChI Key |
GXVJJTLDTNWPON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)(C)C)O)O |
Origin of Product |
United States |
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